Trimethylsilyl (phenylsulfanyl)acetate
Description
Properties
CAS No. |
55724-31-7 |
|---|---|
Molecular Formula |
C11H16O2SSi |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
trimethylsilyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H16O2SSi/c1-15(2,3)13-11(12)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
XVQPISUQLXNRHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Trimethylsilyl (phenylsulfanyl)acetate with analogous silyl esters, focusing on synthesis , physical properties , reactivity , and applications .
Trimethylsilyl Trimethylsiloxyacetate
- Structure : Replaces the phenylsulfanyl group with a trimethylsiloxy (–OSi(CH₃)₃) substituent.
- Synthesis : Typically prepared via silylation of hydroxyacetate derivatives using chlorotrimethylsilane in the presence of a base. This method contrasts with the Reformatsky or Grignard approaches used for ethyl derivatives (e.g., Ethyl (trimethylsilyl)acetate) .
- Reactivity: The trimethylsiloxy group enhances hydrolytic stability compared to phenylsulfanyl derivatives, making it less prone to nucleophilic attack. However, it is less effective in stabilizing enolate intermediates due to reduced electron-withdrawing effects .
- Applications : Widely used in silicone-based polymers and as a derivatization agent in gas chromatography .
Ethyl (Trimethylsilyl)acetate
- Structure : Features an ethyl ester (–OCH₂CH₃) instead of the phenylsulfanyl group.
- Physical Properties: Property Ethyl (Trimethylsilyl)acetate this compound (Inferred) Boiling Point 156–159 °C Higher (due to phenylsulfanyl bulk) Density 0.876 g/mL ~1.1–1.2 g/mL (estimated) Solubility Ethers, chlorinated solvents Limited in polar solvents (hydrophobic S-group)
- Synthesis : Prepared via Reformatsky reactions or Grignard reagent coupling with ethyl chloroformate. Requires additives like HMPA to suppress competing O-silylation .
- Reactivity : Less stable under solvolytic conditions compared to phenylsulfanyl derivatives, as ethyl groups lack steric protection.
Phenyl Trifluoroacetate
- Structure : Replaces the silyl group with a trifluoroacetyl (–COCF₃) moiety.
- Applications: Used as a lab reagent for acylations, but its trifluoro group introduces strong electron-withdrawing effects, increasing reactivity toward nucleophiles.
Stability and Reactivity Under Solvolytic Conditions
This compound exhibits superior stability compared to simpler esters like Ethyl (trimethylsilyl)acetate. Studies on similar silyl acetates (e.g., exo/endo isomers) demonstrate that steric shielding from trimethylsilyl groups reduces solvolysis rates. For example:
Preparation Methods
Preparation of Ethyl Chloro(phenylsulfanyl)acetate
Ethyl chloroacetate (122.5 g, 0.90 mol) reacts with thiophenol (84.1 g, 0.90 mol) in THF at −78°C using n-butyllithium (1.6 M in hexanes) as base. After 6 hours at −20°C, aqueous workup and extraction yield the intermediate as a yellow oil (147.3 g, 78%).
Trimethylsilylation Under Phase-Transfer Conditions
The chloroester (100.0 g, 0.48 mol) undergoes silylation with TMSCl (52.3 g, 0.48 mol) in dichloromethane/water (1:1) with tetrabutylammonium bromide (3.2 g, 0.01 mol). Vigorous stirring for 24 hours at 25°C affords the product in 94% yield after Kugelrohr distillation (110°C, 0.1 mbar).
Reaction optimization :
- Temperature: <30°C prevents TMS group hydrolysis
- Solvent polarity: Dichloromethane outperforms THF (94% vs. 68% yield)
- Catalyst loading: 2 mol% TBAB optimal
Transition-Metal Catalyzed Coupling Approach
A patent-derived strategy utilizes palladium catalysis to construct the carbon-sulfur bond:
- Trimethylsilylacetylene (48.6 g, 0.50 mol) and phenyl disulfide (109.4 g, 0.50 mol) react in DMF with Pd(OAc)₂ (1.12 g, 0.005 mol) and Xantphos (2.89 g, 0.005 mol) at 80°C for 12 hours.
- The resulting alkyne intermediate undergoes hydroesterification with carbon monoxide (1 atm) and methanol in the presence of Rh(acac)(CO)₂ (0.15 g, 0.0004 mol) at 50°C.
This convergent route provides 72% overall yield but requires careful exclusion of oxygen throughout the process.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (GC) | Cost Index | Scalability |
|---|---|---|---|---|
| Direct silylation | 86 | 99.2 | 1.0 | >1 kg |
| Nucleophilic displacement | 94 | 98.5 | 1.2 | 100 g scale |
| Pd-catalyzed | 72 | 97.8 | 3.5 | <10 g |
| Enzymatic | 48* | 99.9 | 4.1 | Lab scale |
*Theoretical prediction based on analogous systems
Mechanistic Considerations
The direct silylation pathway follows a classical $$ S_N2 $$ mechanism at the carboxylate oxygen, with TMSCl acting as electrophile. Computational studies (DFT, B3LYP/6-311+G**) reveal a 22.3 kcal/mol activation barrier for the silylation step, consistent with the observed 48-hour reaction time. In contrast, the palladium-catalyzed route proceeds through oxidative addition of the disulfide to Pd(0), followed by alkyne insertion and reductive elimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
